molecular formula C8H6FIO2 B1526703 2-Fluoro-3-iodo-4-methylbenzoic acid CAS No. 882679-89-2

2-Fluoro-3-iodo-4-methylbenzoic acid

Cat. No. B1526703
M. Wt: 280.03 g/mol
InChI Key: PAAKRIQUPXJQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6FIO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodo-4-methylbenzoic acid consists of a benzene ring substituted with a fluoro group, an iodo group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid such as melting point, boiling point, and solubility are not available in the search results . For accurate information, it is recommended to refer to a reliable chemical database or the manufacturer’s data sheet.

Scientific Research Applications

Anaerobic Degradation and Methanogenesis

  • Anaerobic Degradation: A study on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium showed that the addition of fluorinated compounds, including fluorinated benzoic acids, led to the accumulation of various methylbenzoic acids. This highlights the role of fluorinated benzoic acids in the degradation pathway of m-cresol, which is significant in understanding anaerobic degradation processes (Londry & Fedorak, 1993).

Pharmacological Research

  • Radiopaque Compound Preparation: A paper from 1950 discusses the preparation of various iodo-fluorobenzoic acid derivatives, including 3-iodo-4-fluorobenzoic acid, and their anesthetic, hypnotic, and analgesic effects. This highlights the potential use of such compounds in pharmacological research (Mittelstaedt & Jenkins, 1950).

Anti-Cancer Research

  • Potential Anticancer Agent: A 2020 study synthesized a new heterocycle compound using 5-iodo-2-methylbenzoic acid, demonstrating in vitro anticancer activity against human lung cancer cells. This suggests potential applications in cancer research (Zhou et al., 2020).

Thermochemical Analysis

  • Thermodynamic Properties: A study evaluated the thermodynamic properties of halogen-substituted benzoic acids, including fluorine, chlorine, bromine, and iodine-substituents, for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Environmental and Biochemical Research

  • Biodegradation by Bacteria: Research on a bacterium capable of degrading 3-fluorobenzoate as a sole carbon source revealed the presence of fluorinated compounds in the culture supernatant, suggesting the biodegradation pathway of fluorobenzoates (Boersma et al., 2004).

Safety And Hazards

2-Fluoro-3-iodo-4-methylbenzoic acid is for research and development use only and is not intended for medicinal, household, or other uses . It may cause skin irritation and serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to follow good industrial hygiene practices .

properties

IUPAC Name

2-fluoro-3-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKRIQUPXJQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290188
Record name 2-Fluoro-3-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-4-methylbenzoic acid

CAS RN

882679-89-2
Record name 2-Fluoro-3-iodo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-3-iodo-4-methylbenzonitrile (3.9385 g, 11.316 mmol; 76% mass % pure) in 1,4-dioxane (10.0 mL, 128 mmol) was added water (4.0 mL, 220 mmol) and sulfuric acid (6.0 mL, 110 mmol). The reaction mixture was heated at 110° C. for 20 hours. The reaction mixture was cooled to room temperature and then poured into ˜200 mL ice water. The resulting tan precipitate was collected by filtration, washed with water and ethyl acetate, and dried under vacuum to provide the title product. The filtrate was transferred to a separatory funnel, and the ethyl acetate layer was separated, washed with brine, dried over MgSO4, and evaporated in vacuo to yield additional desired product for a combined yield of 3.8743 g which was carried forward without purification.
Quantity
3.9385 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-3-iodo-4-methylbenzoic acid (3.9 g, 14 mmol) was added slowly at 0° C. to HF-pyridine (30 mL). The mixture was stirred for 15 min and then sodium nitrite (1.5 g, 21 mmol) was added slowly at 0° C. The resulting mixture was stirred at 0° C. for 15 min and warmed up to RT for 15 min, then heated at 90° C. for 1.5 h. The mixture was cooled to 50° C., ice-water (100 mL) was added and the mixture was extracted with EtOAc (3×80 mL). The combined organic extracts were washed with brine (100 mL) and dried over sodium sulfate. The solvent was removed in vacuo to give the title compound (3.5 g, 89%). MS (M+H)+ 281.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

To a 500 ml round bottom, three neck flask equipped with a condenser and magnetic stirrer, was added 2-fluoro-3-iodo-4-methyl-benzonitrile (33 g, 126.4 mmol), 70 ml of methanol, and 70 ml of 60% aqueous sulfuric acid. The flask was sealed and temperature was raised to 115° C. The reaction mixture was stirred at this temperature overnight. The precipitate that formed was filtered onto fritted filter, washed with 1 L of water, and dried under vacuum for 2 h and then in vacuum oven at 60° C. for 3 h to give 31.5 g of IXS-4-95-1. 1H NMR (DMSO-d6, 400 MHz) δ 13.2 (broad s, 1H), 7.74 (t, 1H), 7.26 (d, 1H), 2.47 (s, 3H), and MS [MH+]=280).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… ), then collected and dried to afford 2-fluoro-3-iodo-4-methylbenzoic acid (3.3 g, LCMS >95% … , and concentrated to afford additional 2-fluoro-3-iodo-4-methylbenzoic acid (1.6 g, LCMS >…
Number of citations: 35 pubs.acs.org

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